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molecular formula C11H12N2 B8574164 2-Cyanomethyl-1,2,3,4-tetrahydroquinoline

2-Cyanomethyl-1,2,3,4-tetrahydroquinoline

Cat. No. B8574164
M. Wt: 172.23 g/mol
InChI Key: QZTBXCDPHAWCOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05616586

Procedure details

To a solution of 2-hydroxymethyltetrahydroquinoline (54 g, 0.33 mol), imidazole (56 g, 0.825 mol), and triphenylphosphine (216 g, 0.825 mol) in a mixed solvent of 10:1 toluene/acetonitrile (2.2 L) was added iodine (167 g, 0.66 mol) at room temperature. The mixture was stirred for 30 min at the same temperature and aqueous sodium thiosulfate solution (300 mL) was added. The organic layer was separated, washed with brine, dried over magnesium sulfate, and concentrated. The residue was triturated with diethyl ether and the insoluble materials were removed by filtration. The filtrate was concentrated and the residual oil was dissolved in DMF (600 mL). To the solution was added sodium cyanide (33 g, 0.67 mol) and the mixture was heated at 80° C. for 4 h. The resulting mixture was poured into ice-water and extracted with ether. The organic layer was washed with brine, dried over magnesium sulfate, and concentrated to give 140 g of a crude product which was used for the next step without purification. The specimen for characterization was obtained by silica gel column chromatography of the crude product with 1:1 hexane/dichloromethane to 100% dichloromethane as eluent: 1H NMR (270 MHz, CDCl3) δ6.97~7.04 (m, 2H), 6.68 (t, 1H, J=7.4 Hz), 6.54 (d, 1H, J=7.4 Hz), 4.03 (br, 1H), 3.70 (m, 1H), 2.70~2.86 (m, 2H), 2.54 (d, 1H, J=6.6 Hz), 2.02~2.13 (m, 1H), 1.78~1.91 (m, 1H).
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
216 g
Type
reactant
Reaction Step One
Quantity
167 g
Type
reactant
Reaction Step One
Name
toluene acetonitrile
Quantity
2.2 L
Type
solvent
Reaction Step One
Name
sodium thiosulfate
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
33 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[CH2:2][CH:3]1[CH2:12][CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4]1.[NH:13]1C=CN=[CH:14]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.II.S([O-])([O-])(=O)=S.[Na+].[Na+].[C-]#N.[Na+]>C1(C)C=CC=CC=1.C(#N)C>[C:14]([CH2:2][CH:3]1[CH2:12][CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4]1)#[N:13] |f:4.5.6,7.8,9.10|

Inputs

Step One
Name
Quantity
54 g
Type
reactant
Smiles
OCC1NC2=CC=CC=C2CC1
Name
Quantity
56 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
216 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
167 g
Type
reactant
Smiles
II
Name
toluene acetonitrile
Quantity
2.2 L
Type
solvent
Smiles
C1(=CC=CC=C1)C.C(C)#N
Step Two
Name
sodium thiosulfate
Quantity
300 mL
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
33 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with diethyl ether
CUSTOM
Type
CUSTOM
Details
the insoluble materials were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residual oil was dissolved in DMF (600 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 140 g of a crude product which
CUSTOM
Type
CUSTOM
Details
was used for the next step without purification

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC1NC2=CC=CC=C2CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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